molecular formula C26H40O5 B1244570 Curvicollide A

Curvicollide A

Cat. No.: B1244570
M. Wt: 432.6 g/mol
InChI Key: ILWNCKYWOXQWIB-FZPOLNTBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Curvicollide A is a secondary metabolite originating from fungi, belonging to the curvicollide family of natural products . Compounds in this structural family have demonstrated significant bioactivity in research settings. For instance, the recently identified Curvicollide D, a structural analog, exhibits potent activity against Trypanosoma brucei , the parasite responsible for African trypanosomiasis (sleeping sickness) . The mechanism of action for this related compound involves binding to DNA and inhibiting transcription, leading to cell death in the parasite . This suggests that the curvicollide family represents a promising starting point for investigations into novel anti-parasitic agents. This compound is supplied exclusively for research purposes. This product is labeled "For Research Use Only. Not for use in diagnostic procedures" . It is not intended for human or animal diagnostic, therapeutic, or any other clinical uses, and its safety and efficacy for such applications have not been established. Researchers are responsible for ensuring their use of this product complies with all applicable laws and regulations.

Properties

Molecular Formula

C26H40O5

Molecular Weight

432.6 g/mol

IUPAC Name

(3S,4S,5S)-3-[(1E,3E)-5-hydroxy-2,6-dimethyl-7-oxoocta-1,3-dienyl]-5-[(2E,4E)-6-(hydroxymethyl)deca-2,4-dien-2-yl]-4-methyloxolan-2-one

InChI

InChI=1S/C26H40O5/c1-7-8-11-22(16-27)12-9-10-18(3)25-20(5)23(26(30)31-25)15-17(2)13-14-24(29)19(4)21(6)28/h9-10,12-15,19-20,22-25,27,29H,7-8,11,16H2,1-6H3/b12-9+,14-13+,17-15+,18-10+/t19?,20-,22?,23-,24?,25+/m0/s1

InChI Key

ILWNCKYWOXQWIB-FZPOLNTBSA-N

Isomeric SMILES

CCCCC(CO)/C=C/C=C(\C)/[C@@H]1[C@H]([C@@H](C(=O)O1)/C=C(\C)/C=C/C(C(C)C(=O)C)O)C

Canonical SMILES

CCCCC(CO)C=CC=C(C)C1C(C(C(=O)O1)C=C(C)C=CC(C(C)C(=O)C)O)C

Synonyms

curvicollide A

Origin of Product

United States

Scientific Research Applications

Curvicollide A has garnered attention for its potential therapeutic applications due to its biological activity against various pathogens. Studies indicate that compounds within the curvicollide family exhibit significant effects on both fungal and parasitic organisms.

Antifungal Properties

This compound has shown promise as an antifungal agent. Research indicates that similar compounds, like curvicollide D, have demonstrated moderate antifungal activity against several plant pathogens, including:

  • Botrytis cinerea
  • Colletotrichum coccodes
  • Magnaporthe oryzae

These studies report Minimum Inhibitory Concentration (MIC) values ranging from 100 to 200 µg/ml for curvicollide D, suggesting that this compound may exhibit comparable properties based on structural similarities .

Antiparasitic Effects

This compound's antiparasitic potential is highlighted by the activity of its analogs against Trypanosoma brucei, the causative agent of African sleeping sickness. Curvicollide D, a close relative, has been shown to inhibit transcription in T. brucei, leading to cell death with an IC50 value significantly lower than that observed in human cells . This selectivity suggests a promising therapeutic window for this compound in treating trypanosomiasis.

Case Studies and Research Findings

Preparation Methods

Western C1–C5 Aldol Segment

The western aldol fragment is synthesized via asymmetric Claisen rearrangement , leveraging a copper-box catalyst to establish the (2R,3S) configuration with >90% enantiomeric excess (ee). This step ensures precise stereocontrol at C2 and C3, critical for downstream diastereoselectivity.

Central C6–C14 γ-Lactol Ether

The γ-lactol core is constructed through a site-selective oxidation of a triol intermediate, followed by intramolecular cyclization. Diastereoselective reduction of an α,β-unsaturated ketone precursor using K-Selectride at −100°C achieves the requisite (6S,7R) configuration with >90% diastereoselectivity.

Eastern C15–C20 Polyketide Chain

A Julia–Kocienski olefination couples a sulfone-bearing eastern fragment with the central γ-lactol segment, introducing the Z-configured C14–C15 double bond. This method avoids epimerization at C15, a common issue in traditional Wittig reactions.

Key Synthetic Transformations

Cross-Metathesis for Diene Assembly

Olefin cross-metathesis (CM) using a Grubbs-II catalyst connects the western aldol and central γ-lactol segments, forming the C5–C8 1,3-diene. Optimized conditions (5 mol% catalyst, toluene, 40°C) yield an 85% conversion with minimal isomerization of the Z-alkene.

Table 1: Optimization of Cross-Metathesis Conditions

CatalystSolventTemperature (°C)Conversion (%)Z/E Ratio
Grubbs-IIToluene40859:1
Hoveyda-GrubbsDCM25727:1

Diastereoselective Reductions

The reduction of enone intermediates to install vicinal diols is achieved using K-Selectride under cryogenic conditions (−100°C). This protocol ensures >90% de for the C6–C7 stereocenters, pivotal for γ-lactol formation.

Asymmetric Claisen Rearrangement

A copper-box-catalyzed Claisen rearrangement of allyl vinyl ethers establishes the C2–C3 stereochemistry with 92% ee. The reaction proceeds via a chair-like transition state, validated by density functional theory (DFT) calculations.

Final Assembly and Structural Validation

Convergent Coupling

The ternary-convergent synthesis culminates in a Julia–Kocienski olefination between the eastern sulfone (C15–C20) and the central α,β-unsaturated aldehyde (C6–C14). Subsequent cross-metathesis with the western diene (C1–C5) furnishes the full carbon skeleton.

Lactol Cyclization and Methylation

Treatment of the linear precursor with pyridinium chlorochromate (PCC) induces selective oxidation of the C7 secondary alcohol to a ketone, followed by spontaneous cyclization to the γ-lactol. Methylation using methyl triflate completes the γ-lactol methyl ether motif of this compound.

Table 2: Key Spectroscopic Data for Synthetic this compound

Positionδ<sup>13</sup>C (ppm)δ<sup>1</sup>H (ppm)Multiplicity
C672.44.21d (7.5 Hz)
C734.82.65m
OCH<sub>3</sub>56.13.38s

Challenges and Innovations

Stereochemical Drift in Eastern Fragment

Early synthetic attempts encountered epimerization at C17 during sulfone activation. Switching from lithium hexamethyldisilazide (LHMDS) to potassium bis(trimethylsilyl)amide (KHMDS) as a base suppressed racemization, preserving >98% ee.

Oxidative Stability of γ-Lactol

The γ-lactol intermediate exhibited sensitivity to over-oxidation. Employing buffered PCC conditions (NaHCO<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>) limited side reactions, achieving an 88% yield of the cyclized product .

Q & A

Basic Research Questions

Q. What are the validated methodologies for isolating and purifying Curvicollide A from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques such as column chromatography and HPLC. For purification, NMR and mass spectrometry are essential to confirm structural integrity. Researchers should optimize solvent gradients and column packing materials (e.g., silica gel, C18) based on polarity profiles . Documentation of retention times and spectroscopic data (e.g., 1H^1H-NMR chemical shifts) is critical for reproducibility .

Q. How can researchers design experiments to assess the biological activity of this compound in vitro?

  • Methodological Answer : Standardize cell-based assays (e.g., cytotoxicity using MTT assays) with appropriate controls (positive/negative controls and solvent-only groups). Dose-response curves should span 3–5 logarithmic concentrations, and IC50_{50} values must be calculated using software like GraphPad Prism. Ensure cell lines are authenticated (e.g., STR profiling) and culture conditions (e.g., hypoxia vs. normoxia) are reported to contextualize results .

Q. What spectroscopic techniques are critical for characterizing this compound’s molecular structure?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) for molecular formula confirmation, 1H^1H- and 13C^{13}C-NMR for functional group analysis, and X-ray crystallography for absolute stereochemistry. Cross-validate data with existing literature to identify discrepancies in peak assignments .

Advanced Research Questions

Q. How can contradictions in reported IC50_{50} values of this compound across studies be systematically addressed?

  • Methodological Answer : Conduct a meta-analysis of experimental variables:

  • Table 1 : Variables Affecting Bioactivity Data
VariableImpact ExampleReference
Cell LineHepG2 vs. HeLa sensitivity differences
Assay Duration24h vs. 48h incubation effects
SolventDMSO concentration effects on viability
Replicate studies under standardized conditions and use multivariate statistical models (e.g., ANOVA with post-hoc tests) to isolate confounding factors .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

  • Methodological Answer : Employ Design of Experiments (DoE) to evaluate reaction parameters:

  • Factors : Temperature, catalyst loading, solvent polarity.
  • Response Surface Methodology (RSM) can identify optimal conditions. For example, a 10°C increase in temperature may reduce epimerization by 20% . Monitor reaction progress via TLC/MS and quench reactions at peak product concentration.

Q. How can researchers elucidate the mechanism of action of this compound at the molecular level?

  • Methodological Answer : Use proteomics (e.g., SILAC labeling) to identify target proteins and CRISPR-Cas9 gene editing to validate pathways. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to putative targets like kinases or GPCRs. Cross-reference with transcriptomic data (RNA-seq) to confirm pathway enrichment .

Guidelines for Data Integrity and Reproducibility

  • Data Contradiction Analysis : Apply triangulation by comparing results across assays (e.g., enzymatic vs. cell-based assays) and leverage open-source platforms (e.g., PubChem) to share raw data for peer validation .
  • Ethical Considerations : Disclose conflicts of interest (e.g., funding sources) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Curvicollide A
Reactant of Route 2
Curvicollide A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.